molecular formula C17H27N3O3 B1387834 tert-butyl 4-[2-(3-aminophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 1135283-72-5

tert-butyl 4-[2-(3-aminophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No. B1387834
M. Wt: 321.4 g/mol
InChI Key: MLXGEAQWQODNJK-UHFFFAOYSA-N
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Description

“tert-butyl 4-[2-(3-aminophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate” is a chemical compound with the molecular formula C17H27N3O3 and a molecular weight of 321.41 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “tert-butyl 4-[2-(3-aminophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate” consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, attached to a tert-butyl group and a 3-aminophenoxyethyl group .


Physical And Chemical Properties Analysis

“tert-butyl 4-[2-(3-aminophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate” is a solid at room temperature . It has a molecular weight of 321.42 and a melting point of 109 - 111°C .

Safety And Hazards

This compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

tert-butyl 4-[2-(3-aminophenoxy)ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-17(2,3)23-16(21)20-9-7-19(8-10-20)11-12-22-15-6-4-5-14(18)13-15/h4-6,13H,7-12,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXGEAQWQODNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501155887
Record name 1,1-Dimethylethyl 4-[2-(3-aminophenoxy)ethyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-[2-(3-aminophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate

CAS RN

1135283-72-5
Record name 1,1-Dimethylethyl 4-[2-(3-aminophenoxy)ethyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135283-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[2-(3-aminophenoxy)ethyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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